molecular formula C12H14N2O2 B8435113 3-Benzylaminopiperidine-2,6-dione

3-Benzylaminopiperidine-2,6-dione

Cat. No. B8435113
M. Wt: 218.25 g/mol
InChI Key: YZVJWURQZSNKOF-UHFFFAOYSA-N
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Patent
US06656937B2

Procedure details

A solution of 0.50 g 3-aminopiperidine-2,6-dione (K. Fickentscher, Arch. Pharm. 1974, 307, 840-844), 1.5 ml triethylamine and 0.4 ml benzyl bromide was stirred for 20 h at 20° C. It was then evaporated, the residue taken up in 50 ml aqueous potassium carbonate solution (10% K2CO3) and the solution extracted twice with 40 ml ethyl acetate each. The organic phases were washed with 50 ml each of distilled water and saturated sodium chloride solution, dried over sodium sulfate and evaporated in vacuo. The residue was purified by flash chromatography on silica gel with a mixture of ethyl acetate/cyclohexane (2/1) containing 1% triethylamine as eluent, whereby 0.21 g (26% of theoretical) of the title compound was obtained as viscous oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][C:3]1=[O:9].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(N(CC)CC)C>[CH2:10]([NH:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[NH:4][C:3]1=[O:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1C(NC(CC1)=O)=O
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then evaporated
EXTRACTION
Type
EXTRACTION
Details
the solution extracted twice with 40 ml ethyl acetate each
WASH
Type
WASH
Details
The organic phases were washed with 50 ml each of distilled water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel with a mixture of ethyl acetate/cyclohexane (2/1)
ADDITION
Type
ADDITION
Details
containing 1% triethylamine as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1C(NC(CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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